molecular formula C18H20N6O6 B12099239 2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine

2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine

Cat. No.: B12099239
M. Wt: 416.4 g/mol
InChI Key: BJWXZOBLBMGQCJ-UHFFFAOYSA-N
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Description

2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is characterized by the presence of a 2’-deoxyguanosine core with a 6-O-[2-(4-nitrophenyl)ethyl] substitution .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives .

Scientific Research Applications

2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antitumor activity, particularly against lymphoid malignancies.

Mechanism of Action

The mechanism of action of 2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby disrupting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its antitumor activity and its ability to interact with specific molecular targets .

Properties

Molecular Formula

C18H20N6O6

Molecular Weight

416.4 g/mol

IUPAC Name

5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C18H20N6O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2,(H2,19,21,22)

InChI Key

BJWXZOBLBMGQCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])N)CO)O

Origin of Product

United States

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